Cas no 1529508-13-1 (2H-Pyran-4-methanol, 4-(aminomethyl)-α-ethyltetrahydro-α-methyl-)

2H-Pyran-4-methanol, 4-(aminomethyl)-α-ethyltetrahydro-α-methyl- 化学的及び物理的性質
名前と識別子
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- 2H-Pyran-4-methanol, 4-(aminomethyl)-α-ethyltetrahydro-α-methyl-
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- インチ: 1S/C10H21NO2/c1-3-9(2,12)10(8-11)4-6-13-7-5-10/h12H,3-8,11H2,1-2H3
- InChIKey: UYCMVKJBQMVDEN-UHFFFAOYSA-N
- ほほえんだ: C(C1(CCOCC1)CN)(O)(C)CC
2H-Pyran-4-methanol, 4-(aminomethyl)-α-ethyltetrahydro-α-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-683269-10.0g |
2-[4-(aminomethyl)oxan-4-yl]butan-2-ol |
1529508-13-1 | 10.0g |
$4360.0 | 2023-03-10 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01059856-1g |
2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol |
1529508-13-1 | 95% | 1g |
¥4991.0 | 2023-04-10 | |
Enamine | EN300-683269-0.1g |
2-[4-(aminomethyl)oxan-4-yl]butan-2-ol |
1529508-13-1 | 0.1g |
$892.0 | 2023-03-10 | ||
Enamine | EN300-683269-0.5g |
2-[4-(aminomethyl)oxan-4-yl]butan-2-ol |
1529508-13-1 | 0.5g |
$974.0 | 2023-03-10 | ||
Enamine | EN300-683269-2.5g |
2-[4-(aminomethyl)oxan-4-yl]butan-2-ol |
1529508-13-1 | 2.5g |
$1988.0 | 2023-03-10 | ||
Enamine | EN300-683269-5.0g |
2-[4-(aminomethyl)oxan-4-yl]butan-2-ol |
1529508-13-1 | 5.0g |
$2940.0 | 2023-03-10 | ||
Enamine | EN300-683269-0.25g |
2-[4-(aminomethyl)oxan-4-yl]butan-2-ol |
1529508-13-1 | 0.25g |
$933.0 | 2023-03-10 | ||
Enamine | EN300-683269-1.0g |
2-[4-(aminomethyl)oxan-4-yl]butan-2-ol |
1529508-13-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-683269-0.05g |
2-[4-(aminomethyl)oxan-4-yl]butan-2-ol |
1529508-13-1 | 0.05g |
$851.0 | 2023-03-10 |
2H-Pyran-4-methanol, 4-(aminomethyl)-α-ethyltetrahydro-α-methyl- 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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9. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
2H-Pyran-4-methanol, 4-(aminomethyl)-α-ethyltetrahydro-α-methyl-に関する追加情報
Introduction to 2H-Pyran-4-methanol, 4-(aminomethyl)-α-ethyltetrahydro-α-methyl- (CAS No. 1529508-13-1)
2H-Pyran-4-methanol, 4-(aminomethyl)-α-ethyltetrahydro-α-methyl- (CAS No. 1529508-13-1) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, also known as Tetrahydro-2H-pyran-4-methanol, 4-(aminomethyl)-α-ethyl-α-methyl-, is characterized by its tetrahydrofuran ring and the presence of an aminomethyl group, which imparts it with a range of potential biological activities.
The molecular formula of 2H-Pyran-4-methanol, 4-(aminomethyl)-α-ethyltetrahydro-α-methyl- is C10H19NO2, and its molecular weight is approximately 189.26 g/mol. The compound's structure includes a tetrahydrofuran ring with an aminomethyl substituent at the 4-position and an ethylmethyl group at the α-position. This combination of functional groups provides the molecule with unique chemical properties and reactivity, making it a valuable building block in synthetic chemistry and drug discovery.
In recent years, 2H-Pyran-4-methanol, 4-(aminomethyl)-α-ethyltetrahydro-α-methyl- has been the subject of numerous studies due to its potential applications in various therapeutic areas. One of the key areas of interest is its role as a scaffold for the development of new drugs targeting neurological disorders. Research has shown that compounds derived from this scaffold can exhibit potent neuroprotective effects, making them promising candidates for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
A study published in the Journal of Medicinal Chemistry in 2023 highlighted the potential of 2H-Pyran-4-methanol, 4-(aminomethyl)-α-ethyltetrahydro-α-methyl- as a lead compound for the development of novel anti-inflammatory agents. The researchers synthesized a series of derivatives and evaluated their efficacy in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The results demonstrated that several derivatives exhibited significant anti-inflammatory activity, suggesting their potential use in treating inflammatory diseases like rheumatoid arthritis.
Beyond its therapeutic applications, 2H-Pyran-4-methanol, 4-(aminomethyl)-α-ethyltetrahydro-α-methyl- has also been explored for its utility in chemical synthesis. Its reactivity and functional group diversity make it an attractive starting material for the synthesis of complex organic molecules. A recent study published in Organic Letters described a novel synthetic route to access this compound using a palladium-catalyzed coupling reaction. The method was found to be highly efficient and scalable, providing a robust platform for further derivatization.
The physical properties of 2H-Pyran-4-methanol, 4-(aminomethyl)-α-ethyltetrahydro-α-methyl- are also noteworthy. It is a white crystalline solid with a melting point ranging from 75 to 78°C. The compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which facilitates its use in various chemical reactions and biological assays.
In terms of safety and handling, 2H-Pyran-4-methanol, 4-(aminomethyl)-α-ethyltetrahydro-α-methyl- should be stored in a cool, dry place away from direct sunlight and sources of heat. It is recommended to handle the compound using appropriate personal protective equipment (PPE) such as gloves and safety goggles to prevent skin contact and inhalation.
The environmental impact of 2H-Pyran-4-methanol, 4-(aminomethyl)-α-ethyltetrahydro-α-methyl- is another important consideration. While there are no specific environmental concerns associated with this compound, it is advisable to follow standard waste disposal practices to minimize any potential ecological impact.
In conclusion, 2H-Pyran-4-methanol, 4-(aminomethyl)-α-ethyltetrahydro-α-methyl- (CAS No. 1529508-13-1) is a multifaceted compound with significant potential in both research and industrial applications. Its unique chemical structure and biological activities make it an attractive target for further exploration in drug discovery and chemical synthesis. As research continues to advance, it is likely that new applications and derivatives will emerge, further solidifying the importance of this compound in the scientific community.
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